Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the ethyl ester and methoxymethyl groups. One common method involves the alkylation of pyrrolidine with methoxymethyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, while others may target microbial enzymes to exert antimicrobial effects.
Comparison with Similar Compounds
Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Mthis compound: Similar structure but with a methyl ester instead of ethyl ester.
Ethyl 3-(methoxymethyl)pyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position instead of the 3-position.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-8(11)9(7-12-2)4-5-10-6-9/h10H,3-7H2,1-2H3 |
InChI Key |
NFJNQCOIMRKVOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.